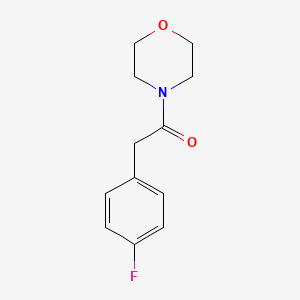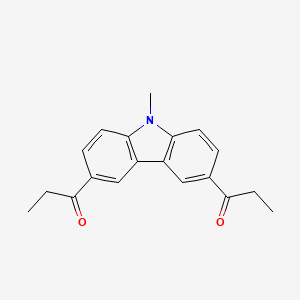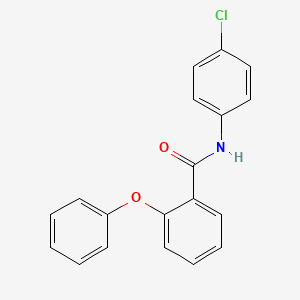
1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone
Descripción general
Descripción
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of both phenolic and phenoxy groups, which contribute to its unique chemical properties
Métodos De Preparación
The synthesis of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-ethyl-2,4-dihydroxybenzaldehyde and phenoxyacetic acid.
Condensation Reaction: The aldehyde group of 5-ethyl-2,4-dihydroxybenzaldehyde reacts with the carboxyl group of phenoxyacetic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired ketone.
Reaction Conditions: The reaction is typically carried out under reflux conditions in an organic solvent like toluene or ethanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Análisis De Reacciones Químicas
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents like nitric acid or halogens.
Esterification: The phenolic hydroxyl groups can be esterified with carboxylic acids or acid chlorides to form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The phenolic hydroxyl groups play a crucial role in this activity by donating hydrogen atoms to neutralize free radicals. Additionally, its potential antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key enzymes.
Comparación Con Compuestos Similares
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone can be compared with other similar compounds, such as:
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone: This compound has an additional ethyl group on the phenoxy ring, which may influence its chemical properties and biological activities.
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-fluorophenoxy)ethanone:
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone: The nitro group on the phenoxy ring can introduce different electronic effects and reactivity patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(5-ethyl-2,4-dihydroxyphenyl)-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-2-11-8-13(15(18)9-14(11)17)16(19)10-20-12-6-4-3-5-7-12/h3-9,17-18H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUDGFAALANVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-chloro-5-(5-{[(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5792709.png)

![4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5792722.png)
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclopentylpropanoate](/img/structure/B5792729.png)



![2-methoxy-4-[(2-methylsulfanylanilino)methyl]-6-nitrophenol](/img/structure/B5792749.png)

![3-N-[(E)-(2,5-dibromophenyl)methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine](/img/structure/B5792782.png)
